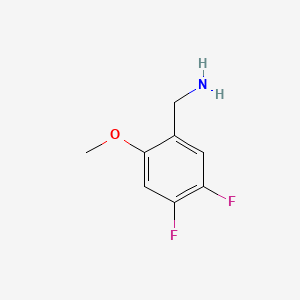

4,5-Difluoro-2-methoxybenzylamine

Description

BenchChem offers high-quality 4,5-Difluoro-2-methoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,5-difluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSNRJCSFRPZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590681 | |

| Record name | 1-(4,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-93-4 | |

| Record name | 4,5-Difluoro-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,5-difluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research. The document details two principal synthetic routes, starting from either 4,5-difluoro-2-methoxybenzaldehyde or 4,5-difluoro-2-methoxybenzonitrile. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Core Synthesis Pathways

Two primary and viable pathways for the synthesis of 4,5-difluoro-2-methoxybenzylamine are outlined below. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Reductive Amination of 4,5-Difluoro-2-methoxybenzaldehyde

This pathway involves the formylation of a suitable precursor to yield 4,5-difluoro-2-methoxybenzaldehyde, followed by reductive amination to produce the target benzylamine.

Pathway 2: Reduction of 4,5-Difluoro-2-methoxybenzonitrile

This alternative route begins with the synthesis of 4,5-difluoro-2-methoxybenzonitrile, which is then reduced to the final product.

Pathway 1: Detailed Experimental Protocols and Data

Step 1.1: Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde

A common method for the introduction of a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

-

Reaction: 3,4-Difluoroanisole to 4,5-Difluoro-2-methoxybenzaldehyde

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

-

Experimental Protocol:

-

To a stirred solution of N,N-Dimethylformamide (1.2 eq.) at 0 °C, slowly add phosphorus oxychloride (1.2 eq.).

-

Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

To this mixture, add 3,4-difluoroanisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

-

| Parameter | Value |

| Starting Material | 3,4-Difluoroanisole |

| Key Reagents | POCl₃, DMF |

| Solvent | Dichloromethane (optional) |

| Temperature | 0 °C to 70 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

| Purification | Column Chromatography/Distillation |

Step 1.2: Reductive Amination of 4,5-Difluoro-2-methoxybenzaldehyde

The conversion of the aldehyde to the primary amine is a standard reductive amination procedure.

-

Reaction: 4,5-Difluoro-2-methoxybenzaldehyde to 4,5-Difluoro-2-methoxybenzylamine

-

Reagents: Ammonia (or ammonium acetate), a reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation).

-

Experimental Protocol (using NaBH₄):

-

Dissolve 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq.) in methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 7N solution) or ammonium acetate (2-3 eq.).

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude amine by column chromatography or distillation.

-

| Parameter | Value |

| Starting Material | 4,5-Difluoro-2-methoxybenzaldehyde |

| Ammonia Source | Ammonia in Methanol or Ammonium Acetate |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours |

| Typical Yield | 60-80% |

| Purification | Column Chromatography/Distillation |

Pathway 2: Detailed Experimental Protocols and Data

Step 2.1: Synthesis of 4,5-Difluoro-2-methoxybenzonitrile

This can be achieved via a Sandmeyer reaction from the corresponding aniline.

-

Reaction: 4,5-Difluoro-2-methoxyaniline to 4,5-Difluoro-2-methoxybenzonitrile

-

Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN)

-

Experimental Protocol:

-

Dissolve 4,5-difluoro-2-methoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Monitor for the cessation of nitrogen evolution.

-

Cool the mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate.

-

Wash the organic layer with aqueous sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting benzonitrile by recrystallization or column chromatography.[1]

-

| Parameter | Value |

| Starting Material | 4,5-Difluoro-2-methoxyaniline |

| Key Reagents | NaNO₂, HCl, CuCN |

| Solvent | Water |

| Temperature | 0 °C to 60 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 65-80% |

| Purification | Recrystallization/Column Chromatography |

Step 2.2: Reduction of 4,5-Difluoro-2-methoxybenzonitrile

The nitrile can be reduced to the primary amine using a strong reducing agent or catalytic hydrogenation.

-

Reaction: 4,5-Difluoro-2-methoxybenzonitrile to 4,5-Difluoro-2-methoxybenzylamine

-

Reagents: Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C)).

-

Experimental Protocol (using LiAlH₄):

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).[2][3]

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 4,5-difluoro-2-methoxybenzonitrile (1.0 eq.) in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[4]

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude benzylamine by distillation under reduced pressure.

-

| Parameter | Value |

| Starting Material | 4,5-Difluoro-2-methoxybenzonitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-90% |

| Purification | Distillation |

Mandatory Visualizations

References

An In-depth Technical Guide on (4,5-difluoro-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,5-difluoro-2-methoxyphenyl)methanamine is a fluorinated aromatic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy and aminomethyl groups further provide sites for chemical modification, making this compound a versatile scaffold for the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and potential applications of (4,5-difluoro-2-methoxyphenyl)methanamine.

Chemical Properties

Table 1: Physicochemical Properties of (4,5-difluoro-2-methoxyphenyl)methanamine

| Property | Value | Source/Comment |

| IUPAC Name | (4,5-difluoro-2-methoxyphenyl)methanamine | --- |

| CAS Number | 886497-93-4 | [1] |

| Molecular Formula | C₈H₉F₂NO | [1] |

| Molecular Weight | 173.16 g/mol | [1] |

| Appearance | Not reported (likely a liquid or low-melting solid) | Inferred |

| Melting Point | N/A | Data not available |

| Boiling Point | N/A | Data not available |

| Solubility | N/A | Data not available, likely soluble in organic solvents. |

| pKa | N/A | Estimated to be around 9-10 for the amine group. |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of (4,5-difluoro-2-methoxyphenyl)methanamine is not explicitly published, a plausible and commonly employed synthetic route is the reductive amination of the corresponding aldehyde, 4,5-difluoro-2-methoxybenzaldehyde.

Putative Synthesis Protocol: Reductive Amination

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

Reaction Scheme:

Materials:

-

4,5-difluoro-2-methoxybenzaldehyde

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))

-

Glacial acetic acid (if using NaBH₃CN)

Experimental Procedure:

-

Imine Formation: Dissolve 4,5-difluoro-2-methoxybenzaldehyde in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add the ammonia source in excess. If using ammonium acetate, it can be added directly. If using ammonia in a solvent, it should be added cautiously. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride portion-wise. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Using Sodium Cyanoborohydride: Add glacial acetic acid to the reaction mixture to maintain a slightly acidic pH (around 5-6). Add sodium cyanoborohydride portion-wise. This reducing agent is more selective for the imine over the aldehyde.

-

Using Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a suitable catalyst (e.g., Palladium on carbon, Raney nickel). Pressurize the vessel with hydrogen gas and stir until the reaction is complete.

-

-

Work-up: Once the reaction is complete, quench the reaction carefully by adding water or a dilute acid (e.g., 1M HCl) if a borohydride reagent was used. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude (4,5-difluoro-2-methoxyphenyl)methanamine can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purification Workflow

Caption: General purification workflow for (4,5-difluoro-2-methoxyphenyl)methanamine.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or the involvement of (4,5-difluoro-2-methoxyphenyl)methanamine in any specific signaling pathways. As a fluorinated building block, it is likely to be utilized in the synthesis of larger, more complex molecules for screening in various biological assays.

Hypothetical Biological Screening Workflow

For a novel compound like (4,5-difluoro-2-methoxyphenyl)methanamine or its derivatives, a typical initial screening process in a drug discovery context would involve a series of in vitro assays to identify potential biological targets and assess general toxicity.

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

While a specific safety data sheet (SDS) for (4,5-difluoro-2-methoxyphenyl)methanamine is not widely available, it should be handled with the standard precautions for a research chemical, particularly for an amine-containing compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(4,5-difluoro-2-methoxyphenyl)methanamine represents a promising, yet underexplored, chemical entity for applications in drug discovery and materials science. Its synthesis is achievable through standard organic chemistry methodologies such as reductive amination. The key challenge remains the lack of comprehensive characterization of its physicochemical and biological properties. Further research is warranted to fully elucidate the potential of this compound and its derivatives in various scientific and industrial fields. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this fluorinated building block.

References

4,5-Difluoro-2-methoxybenzylamine CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzylamine, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. Due to the presence of fluorine atoms, this molecule possesses unique electronic properties that can influence its binding affinity, metabolic stability, and pharmacokinetic profile, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and relevant safety information.

Chemical Data Summary

The fundamental chemical and physical properties of 4,5-Difluoro-2-methoxybenzylamine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 886497-93-4 | [1][2] |

| Chemical Formula | C₈H₉F₂NO | [1] |

| Molecular Weight | 173.16 g/mol | |

| IUPAC Name | (4,5-Difluoro-2-methoxyphenyl)methanamine | [1] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Refractive Index | 1.5050 | [2] |

| Sensitivity | Air Sensitive | [2] |

Synthesis and Experimental Protocols

Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Caption: A logical workflow for the synthesis of 4,5-Difluoro-2-methoxybenzylamine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a standard procedure for reductive amination and should be optimized for specific laboratory conditions.

Materials:

-

4,5-Difluoro-2-methoxybenzaldehyde

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

Imine Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol.

-

To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

-

Workup and Extraction:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the resulting aqueous residue, add dichloromethane to extract the product.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude 4,5-Difluoro-2-methoxybenzylamine by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and signaling pathway interactions of 4,5-Difluoro-2-methoxybenzylamine. As a substituted benzylamine, it may serve as a precursor for compounds with a wide range of biological targets. For instance, related methoxybenzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. However, further research is required to elucidate the specific biological profile of this compound.

Safety Information

While a comprehensive safety profile is not available, the precursor, 4,5-Difluoro-2-methoxybenzaldehyde, is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is therefore prudent to handle 4,5-Difluoro-2-methoxybenzylamine with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

4,5-Difluoro-2-methoxybenzylamine is a chemical intermediate with potential applications in the development of novel pharmaceuticals. This guide provides essential information on its properties and a detailed protocol for its synthesis via reductive amination. The lack of data on its biological activity underscores the opportunity for further investigation into the potential therapeutic applications of this and related fluorinated compounds.

References

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzylamine from 4,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-difluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research, from 4,5-difluoro-2-methoxybenzaldehyde. The core of this transformation is the reductive amination, a fundamental reaction in organic chemistry for the formation of amines from carbonyl compounds.

Introduction to Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. This process can be carried out in a stepwise manner, where the imine is isolated before reduction, or more commonly as a one-pot procedure where the imine is formed and reduced in situ.

For the synthesis of the primary amine, 4,5-difluoro-2-methoxybenzylamine, an ammonium salt such as ammonium chloride or ammonium acetate is typically used as the nitrogen source. The choice of reducing agent is critical and can influence the reaction conditions, selectivity, and overall yield.

Methodologies for the Synthesis of 4,5-Difluoro-2-methoxybenzylamine

Several methodologies can be employed for the reductive amination of 4,5-difluoro-2-methoxybenzaldehyde. The most common approaches involve the use of hydride reducing agents or catalytic hydrogenation.

Reductive Amination using Borohydride Reagents

Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are widely used reducing agents for this transformation.

-

Sodium Borohydride (NaBH₄) is a cost-effective and readily available reducing agent. However, it can also reduce the starting aldehyde, which may lead to the formation of the corresponding alcohol as a byproduct. Careful control of reaction conditions is necessary to favor the reduction of the imine intermediate.

-

Sodium Cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent than sodium borohydride. It is particularly effective for the reduction of iminium ions, which are formed under mildly acidic conditions, while being less reactive towards aldehydes and ketones.[1][2][3] This selectivity makes it a popular choice for one-pot reductive aminations.[1][2][3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent that offers a safer alternative to sodium cyanoborohydride, avoiding the potential generation of hydrogen cyanide.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, to reduce the imine intermediate. This method is often highly efficient and can be performed under various pressures and temperatures. It is a "clean" method as the only byproduct is water.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4,5-difluoro-2-methoxybenzylamine via different reductive amination methods. Please note that the exact yields may vary depending on the specific reaction conditions and scale.

| Method | Reducing Agent/Catalyst | Amine Source | Solvent | Typical Yield (%) | Purity (%) |

| Borohydride Reduction | Sodium Cyanoborohydride | Ammonium Chloride | Methanol | 80-95 | >98 |

| Borohydride Reduction | Sodium Borohydride | Ammonium Acetate | Ethanol | 75-90 | >97 |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ammonia | Ethanol | 85-98 | >99 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4,5-difluoro-2-methoxybenzylamine from 4,5-difluoro-2-methoxybenzaldehyde.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This one-pot procedure is a widely used and reliable method for the synthesis of primary amines from aldehydes.

Reagents and Materials:

-

4,5-Difluoro-2-methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. The addition should be done in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with 1 M HCl to a pH of ~2 to quench the excess reducing agent.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Make the aqueous layer basic (pH > 10) by the addition of 2 M NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4,5-difluoro-2-methoxybenzylamine.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

This method offers a high-yielding and clean synthesis of the desired product.

Reagents and Materials:

-

4,5-Difluoro-2-methoxybenzaldehyde

-

Ammonia (in ethanol or methanol)

-

Palladium on carbon (5-10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in a solution of ammonia in ethanol (e.g., 7 N).

-

Add a catalytic amount of palladium on carbon (typically 5-10 mol% of Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours.

-

Monitor the reaction for the uptake of hydrogen.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with ethanol or methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4,5-difluoro-2-methoxybenzylamine.

-

The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Visualizations

Reaction Pathway

References

Spectroscopic and Synthetic Profile of 4,5-Difluoro-2-methoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 4,5-Difluoro-2-methoxybenzylamine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic data with established experimental protocols for analogous compounds to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 4,5-Difluoro-2-methoxybenzylamine are presented in the tables below. These predictions are based on established computational models and databases.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.80 - 7.00 | dd | J(H-F) ≈ 7-10, J(H-H) ≈ 2-3 |

| H-6 | 7.00 - 7.20 | dd | J(H-F) ≈ 7-10, J(H-H) ≈ 2-3 |

| OCH₃ | 3.80 - 3.90 | s | - |

| CH₂ | 3.70 - 3.80 | s | - |

| NH₂ | 1.50 - 2.50 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-CH₂NH₂) | 125.0 - 130.0 (dd) |

| C-2 (C-OCH₃) | 148.0 - 152.0 (dd) |

| C-3 | 110.0 - 115.0 (d) |

| C-4 (C-F) | 145.0 - 150.0 (dd) |

| C-5 (C-F) | 145.0 - 150.0 (dd) |

| C-6 | 115.0 - 120.0 (d) |

| OCH₃ | 55.0 - 60.0 |

| CH₂ | 40.0 - 45.0 |

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for 4,5-Difluoro-2-methoxybenzylamine are summarized below, based on the typical vibrational modes of primary benzylamines.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, two bands |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Weak |

| N-H | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-O (ether) | Stretch | 1000 - 1300 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

The predicted mass and common fragmentation patterns for 4,5-Difluoro-2-methoxybenzylamine under electron ionization (EI) are outlined below. The fragmentation of benzylamines is well-documented and typically involves the loss of the amino group and subsequent rearrangements.[1][2]

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Exact Mass | 173.0652 |

| Major Predicted Fragments (m/z) | |

| 173 | [M]⁺ |

| 156 | [M - NH₃]⁺ |

| 128 | [M - NH₃ - CO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of 4,5-Difluoro-2-methoxybenzylamine is the reductive amination of the corresponding commercially available aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde.[3] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.[4][5][6]

Detailed Experimental Protocol: Reductive Amination

This protocol is a general procedure based on established methods for the reductive amination of aromatic aldehydes.[7][8]

Materials:

-

4,5-Difluoro-2-methoxybenzaldehyde

-

Ammonia solution (e.g., 7N in methanol) or ammonium acetate

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Imine Formation: To a solution of 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (0.2-0.5 M), add a solution of ammonia in methanol (2.0-3.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5-2.0 eq) is added portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x volume). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 4,5-Difluoro-2-methoxybenzylamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of observed signals with the molecular structure.

References

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4,5-Difluoro-2-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 4,5-Difluoro-2-methoxybenzylamine, a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. The document outlines the molecule's key structural features, predicted conformational preferences, and detailed experimental and computational protocols for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this chemical scaffold.

Molecular Structure

4,5-Difluoro-2-methoxybenzylamine possesses a benzene ring substituted with two fluorine atoms, a methoxy group, and a benzylamine moiety. The precise arrangement of these substituents dictates the molecule's electronic properties, steric profile, and potential intermolecular interactions, which are critical for its biological activity.

Chemical Identifiers:

-

IUPAC Name: (4,5-Difluoro-2-methoxyphenyl)methanamine

-

CAS Number: 886497-93-4

-

Molecular Formula: C₈H₉F₂NO[1]

-

Molecular Weight: 173.16 g/mol [1]

-

SMILES: COc1cc(F)c(F)cc1CN

The molecular structure is characterized by a central phenyl ring with substituents at positions 2, 4, and 5. The methoxy group at the 2-position and the aminomethyl group introduce key rotational bonds that define the molecule's overall conformation.

Conformational Analysis

The conformational flexibility of 4,5-Difluoro-2-methoxybenzylamine is primarily governed by the rotation around two key single bonds:

-

C(aryl)-C(H₂) bond: Rotation around this bond determines the orientation of the aminomethyl group relative to the plane of the benzene ring.

-

C(aryl)-O bond: Rotation of the methoxy group influences the steric and electronic environment around the ortho-position.

The presence of two fluorine atoms on the benzene ring is expected to influence the conformational preferences through steric hindrance and electronic effects, potentially favoring specific orientations of the methoxy and aminomethyl groups. Computational studies on similar fluorinated aromatic compounds suggest that fluorine substitution can lead to non-planar conformations.

Predicted Quantitative Data

While experimental crystallographic data for 4,5-Difluoro-2-methoxybenzylamine is not publicly available, computational modeling can provide valuable insights into its geometric parameters. The following table summarizes predicted bond lengths, bond angles, and dihedral angles based on density functional theory (DFT) calculations at the B3LYP/6-31G* level of theory.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.40 |

| C-F | 1.35 |

| C-O | 1.37 |

| O-CH₃ | 1.43 |

| C(aryl)-CH₂ | 1.51 |

| C-N | 1.47 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 119 - 121 |

| C-C-F | 118 - 120 |

| C-C-O | 115 - 125 |

| C-O-C | 118 |

| C(aryl)-C-N | 112 |

| Key Dihedral Angles (°) | |

| C2-C1-C(H₂)-N | ~90 (gauche) or ~180 (anti) |

| C1-C2-O-C(H₃) | ~0 (planar) or ~180 (planar) |

Note: These are predicted values and should be confirmed by experimental methods.

Experimental Protocols for Structural and Conformational Analysis

A combination of experimental techniques is essential for the definitive determination of the molecular structure and conformational preferences of 4,5-Difluoro-2-methoxybenzylamine.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of 4,5-Difluoro-2-methoxybenzylamine are grown using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate), vapor diffusion, or cooling of a saturated solution. The purity of the compound is crucial for obtaining diffraction-quality crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. 1D and 2D NMR experiments can provide information about through-bond and through-space connectivities, which can be used to deduce conformational preferences.

Methodology:

-

Sample Preparation: A solution of 4,5-Difluoro-2-methoxybenzylamine is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard 1D spectra are acquired to identify the chemical shifts of all protons and carbons.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings, which can provide information about the relative orientation of substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing key information about the preferred conformation. For example, NOE signals between the methoxy protons and the aromatic protons can help determine the orientation of the methoxy group.

-

-

Data Analysis: The analysis of coupling constants and NOE intensities, often in conjunction with computational modeling, allows for the determination of the predominant conformation(s) in solution.

Computational Modeling

Computational chemistry provides a theoretical framework to complement experimental data and to predict the conformational landscape of molecules.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94s) or semi-empirical methods.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Analysis of Rotational Barriers: The energy barriers for rotation around the key single bonds (C(aryl)-C(H₂) and C(aryl)-O) can be calculated to understand the dynamics of conformational interconversion.

Conclusion

The molecular structure and conformational preferences of 4,5-Difluoro-2-methoxybenzylamine are critical determinants of its potential as a pharmacologically active agent. A comprehensive understanding of its three-dimensional structure can be achieved through a synergistic approach combining experimental techniques, primarily X-ray crystallography and NMR spectroscopy, with computational modeling. This guide provides the foundational knowledge and detailed methodologies necessary for researchers to elucidate the structural characteristics of this important molecule, thereby facilitating the rational design of new and improved therapeutic agents.

References

An In-depth Technical Guide on the Physical Properties of 4,5-Difluoro-2-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 4,5-Difluoro-2-methoxybenzylamine. Given the limited availability of experimentally determined data for this specific molecule, this document also furnishes standardized, detailed experimental protocols for the determination of key physical characteristics. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally related compounds.

Core Physical Properties

| Physical Property | Value | Source |

| CAS Number | 886497-93-4 | N/A |

| Molecular Formula | C₈H₉F₂NO | N/A |

| Molecular Weight | 173.16 g/mol | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Density | Not Available | N/A |

| Refractive Index | 1.5050 | N/A |

| Solubility | Not Available | N/A |

Experimental Protocols

Due to the absence of published experimental data for several physical properties of 4,5-Difluoro-2-methoxybenzylamine, the following section details standardized methodologies for their determination. These protocols are broadly applicable to organic compounds of this nature.

Determination of Melting Point (for solid compounds)

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to obtain an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min).

-

Data Recording: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Boiling Point (for liquid compounds)

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure (Thiele Tube Method):

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band. The thermometer bulb and the bottom of the test tube should be at the same level.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

-

Data Recording: The heating is discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (for liquid compounds)

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Pycnometer Calibration: The clean, dry pycnometer is weighed accurately on the analytical balance. It is then filled with a reference liquid of known density (e.g., deionized water) and placed in a constant temperature water bath until it reaches thermal equilibrium. The pycnometer is removed, dried, and weighed again to determine the mass of the reference liquid. The exact volume of the pycnometer at that temperature can then be calculated.

-

Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with the sample liquid, brought to the same constant temperature in the water bath, dried, and weighed.

-

Density Calculation: The mass of the sample liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Solubility

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

Procedure:

-

Solvent Selection: A range of standard solvents should be tested, including water, ethanol, acetone, diethyl ether, and toluene, to cover a spectrum of polarities.

-

Qualitative Assessment: To a test tube containing a small, measured amount of the sample (e.g., 10 mg of solid or 10 µL of liquid), a small volume of the solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).

-

Observation: The mixture is visually inspected to determine if the solute has completely dissolved. The solubility is typically categorized as:

-

Soluble: The solute completely dissolves, forming a clear solution.

-

Partially soluble: A portion of the solute dissolves, but some solid/liquid remains undissolved.

-

Insoluble: The solute does not appear to dissolve.

-

-

Quantitative Assessment (if required): For a more precise measurement, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solute is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

Visualizations

As no specific signaling pathways involving 4,5-Difluoro-2-methoxybenzylamine have been described in the literature, a generalized workflow for the characterization of a novel chemical compound is provided below. This diagram illustrates the logical progression of experiments that a researcher would typically follow.

The Advent and Evolution of Fluorinated Benzylamines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] This guide provides an in-depth exploration of the discovery and history of a specific, yet impactful, class of organofluorine compounds: fluorinated benzylamines. From their early synthesis and evaluation as enzymatic inhibitors to their culmination in approved pharmaceuticals, this document details the key scientific milestones, presents critical quantitative data, and provides detailed experimental methodologies to inform and guide contemporary drug discovery efforts.

Historical Perspective: From Curiosity to Clinical Candidates

The journey of fluorinated benzylamines is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[2] However, the focused investigation of fluorinated benzylamines for therapeutic purposes gained momentum in the latter half of the 20th century. A pivotal moment in the scientific exploration of these compounds was the systematic study of their interaction with monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[3][4]

In 1995, a seminal study by Silverman and Hawe systematically synthesized a series of fluorine-substituted benzylamines and evaluated them as substrates and inactivators of MAO-B.[5] This research was driven by the hypothesis that adding electron-withdrawing fluorine substituents to known MAO substrates could transform them into enzyme inactivators, a strategy with therapeutic potential.[5] While none of the benzylamines in this particular study proved to be inactivators, they were all found to be substrates for MAO-B, providing valuable structure-activity relationship (SAR) data that would inform future drug design.[5]

This foundational research paved the way for the development of more potent and selective fluorinated benzylamine-based MAO-B inhibitors. A notable success story in this class is Safinamide , a fluorinated benzylamine derivative approved for the treatment of Parkinson's disease.[6] Safinamide's development underscored the therapeutic potential of this chemical scaffold and validated the decades of research into the effects of fluorination in this chemical space.

Key Fluorinated Benzylamines and their Biological Activity

The following table summarizes the quantitative data from the foundational 1995 study by Silverman and Hawe on the interaction of various fluorine-substituted benzylamines with monoamine oxidase B. This data provides a clear comparison of the impact of fluorine substitution patterns on the enzymatic activity.

| Compound | Structure | Vmax (µmol/min/mg) | Km (µM) | Vmax/Km |

| Benzylamine | C6H5CH2NH2 | 0.25 ± 0.01 | 110 ± 10 | 0.0023 |

| 2-Fluorobenzylamine | 2-FC6H4CH2NH2 | 0.25 ± 0.01 | 200 ± 20 | 0.0013 |

| 3-Fluorobenzylamine | 3-FC6H4CH2NH2 | 0.21 ± 0.01 | 160 ± 20 | 0.0013 |

| 4-Fluorobenzylamine | 4-FC6H4CH2NH2 | 0.22 ± 0.01 | 240 ± 30 | 0.0009 |

| 2,3-Difluorobenzylamine | 2,3-F2C6H3CH2NH2 | 0.17 ± 0.01 | 350 ± 50 | 0.0005 |

| 2,4-Difluorobenzylamine | 2,4-F2C6H3CH2NH2 | 0.18 ± 0.01 | 510 ± 80 | 0.0004 |

| 2,5-Difluorobenzylamine | 2,5-F2C6H3CH2NH2 | 0.16 ± 0.01 | 430 ± 60 | 0.0004 |

| 2,6-Difluorobenzylamine | 2,6-F2C6H3CH2NH2 | 0.091 ± 0.004 | 450 ± 60 | 0.0002 |

| 3,4-Difluorobenzylamine | 3,4-F2C6H3CH2NH2 | 0.17 ± 0.01 | 360 ± 50 | 0.0005 |

| 3,5-Difluorobenzylamine | 3,5-F2C6H3CH2NH2 | 0.15 ± 0.01 | 480 ± 70 | 0.0003 |

| Pentafluorobenzylamine | C6F5CH2NH2 | 0.027 ± 0.001 | 1800 ± 300 | 0.000015 |

Experimental Protocols

Synthesis of Fluorinated Benzylamines (General Procedure)

The synthesis of the fluorinated benzylamines for the Silverman and Hawe study was achieved through the reduction of the corresponding fluorinated benzonitriles. The following is a representative protocol.

Materials:

-

Appropriate fluorinated benzonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH4) (2.0 eq)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of the fluorinated benzonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

-

The resulting precipitate is removed by filtration, and the filtrate is dried over anhydrous MgSO4.

-

The solvent is removed under reduced pressure to yield the crude benzylamine.

-

The crude product is then purified by distillation under reduced pressure.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Spectrophotometric Method)

This protocol is a standard method for determining the inhibitory activity of compounds against MAO-B.[3]

Materials:

-

Recombinant human MAO-B enzyme

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Benzylamine hydrochloride (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions to obtain a range of desired concentrations.

-

In a 96-well UV-transparent plate, add the potassium phosphate buffer, the MAO-B enzyme solution, and the test compound solution (or vehicle control).

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding the benzylamine hydrochloride substrate.

-

Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, the product of the reaction.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study and development of fluorinated benzylamines.

Caption: MAO-B signaling in neurodegeneration and the point of intervention for fluorinated benzylamines.

Caption: A generalized workflow for the discovery and development of fluorinated benzylamine drugs.

Conclusion

The study of fluorinated benzylamines provides a compelling case study in the power of strategic fluorination in drug design. From early academic investigations into their enzymatic interactions to the development of clinically approved drugs for neurodegenerative diseases, this class of compounds has demonstrated significant therapeutic potential. The historical data and experimental protocols presented in this guide offer valuable insights for researchers seeking to leverage the unique properties of fluorine in their own drug discovery programs. As synthetic methodologies for fluorination continue to evolve, the opportunities to fine-tune the properties of benzylamines and other promising scaffolds will undoubtedly lead to the next generation of innovative therapeutics.

References

- 1. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of 4,5-Difluoro-2-methoxybenzylamine

Disclaimer: Direct experimental and computational data for 4,5-Difluoro-2-methoxybenzylamine is limited in publicly accessible scientific literature. This guide synthesizes available information on the compound and leverages data from structurally similar analogs—namely difluorobenzylamines and methoxybenzylamines—to provide a comprehensive theoretical and methodological framework for researchers, scientists, and drug development professionals.

Introduction

4,5-Difluoro-2-methoxybenzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and a methoxy group on the benzene ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the theoretical properties and employing computational modeling are crucial first steps in exploring the potential of this molecule. This guide provides an overview of its predicted properties, relevant computational methodologies, and generalized experimental protocols for its synthesis and characterization.

Physicochemical and Theoretical Properties

The properties of 4,5-Difluoro-2-methoxybenzylamine can be predicted based on its structure and by comparison with analogs like 2,4-difluorobenzylamine and 4-methoxybenzylamine.[1][2] The following table summarizes key estimated and known physicochemical properties.

| Property | Value (Estimated/Known) | Source/Analog Comparison |

| Molecular Formula | C₈H₉F₂NO | - |

| Molecular Weight | 173.16 g/mol | - |

| Appearance | Colorless to light yellow liquid (predicted) | Based on analogs like 2,4-difluorobenzylamine and 4-methoxybenzylamine.[2][3] |

| Boiling Point | > 200 °C (estimated) | 4-methoxybenzylamine has a boiling point of 236-237 °C.[1] |

| Density | ~1.2 g/mL (estimated) | 2,4-difluorobenzylamine has a density of 1.206 g/cm³.[2] |

| pKa (of the amine) | ~9.0 - 9.5 (estimated) | Benzylamine has a pKa of 9.34. |

| LogP | 1.0 - 1.5 (estimated) | Benzylamine has a LogP of 1.09.[4] |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform), sparingly soluble in water (predicted) | Based on general properties of substituted benzylamines.[2][3] |

Computational Modeling

Computational modeling is a powerful tool for predicting the behavior and properties of molecules like 4,5-Difluoro-2-methoxybenzylamine, guiding experimental design and saving resources.

DFT calculations can provide insights into the electronic structure, optimized geometry, and spectroscopic properties of the molecule.

-

Objective: To determine the ground-state electronic structure, bond lengths, bond angles, and vibrational frequencies.

-

Typical Methodology:

-

The initial structure of 4,5-Difluoro-2-methoxybenzylamine is drawn using molecular modeling software.

-

Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311G(d,p).[5]

-

From the optimized geometry, electronic properties like HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges can be calculated.[5]

-

Vibrational frequency analysis can predict the infrared (IR) spectrum of the molecule.

-

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns.[6]

-

Objective: To identify potential biological targets and understand the binding mode of 4,5-Difluoro-2-methoxybenzylamine.

-

Typical Methodology:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of 4,5-Difluoro-2-methoxybenzylamine and optimize its geometry.

-

Define the binding site on the target protein.

-

Perform docking using software like AutoDock or Schrödinger's Glide. The results are scored based on the predicted binding energy.[7][8]

-

References

- 1. volochem.com [volochem.com]

- 2. aosc.in [aosc.in]

- 3. Page loading... [guidechem.com]

- 4. Benzylamine | SIELC Technologies [sielc.com]

- 5. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 4,5-Difluoro-2-methoxybenzylamine

Hazard Identification and Classification

Based on data from similar compounds, 4,5-Difluoro-2-methoxybenzylamine is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be:

-

Skin Corrosion/Irritation: Likely to cause severe skin burns and irritation upon contact.[1][2][3]

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][3]

-

Acute Oral Toxicity: May be harmful if swallowed.[2]

-

Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4]

GHS Hazard Statements (Probable):

Signal Word: Danger[1][2][3][5]

Pictograms (Anticipated):

| Pictogram | Hazard Class |

| GHS05 (Corrosion) | Skin Corrosion, Eye Damage |

| GHS07 (Exclamation Mark) | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation |

Physical and Chemical Properties

Quantitative data for 4,5-Difluoro-2-methoxybenzylamine is limited. The following table summarizes available data for related compounds to provide an estimation.

| Property | 2-Methoxybenzylamine | 4-Methoxybenzylamine | 2,6-Difluoro-4-methoxybenzylamine | 4,5-Difluoro-2-methoxybenzaldehyde (precursor) |

| Molecular Formula | C8H11NO | C8H11NO | C8H9F2NO[5] | C8H6F2O2[4] |

| Molecular Weight | >95% purity | 137.18 g/mol | 173.16 g/mol [5] | 172.13 g/mol [4] |

| Boiling Point | Not Available | 236-237 °C[3] | Not Available | Not Available |

| Density | Not Available | 1.050 g/cm³[3] | Not Available | Not Available |

| Flash Point | Not Available | > 110 °C[3] | Not Available | Not Available |

| Solubility | Water soluble[1] | Not Available | Not Available | Not Available |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid all personal contact. Do not breathe vapors or spray mist.[1][2]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[3]

-

Some related compounds are air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended.[1]

Caption: A generalized workflow for the safe handling of substituted benzylamines.

First-Aid Measures

In case of exposure, immediate medical attention is required.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Caption: A logical flow diagram for emergency first-aid procedures following exposure.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 4,5-Difluoro-2-methoxybenzylamine:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (EN 166).[1] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[2] |

| Skin and Body Protection | Lab coat, protective clothing.[1][2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |

Accidental Release Measures

In the event of a spill or release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste material must be disposed of in an approved waste disposal plant.[1]

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties of 4,5-Difluoro-2-methoxybenzylamine have not been thoroughly investigated.[2] The information provided here is based on data from similar chemical structures.

-

Acute Toxicity: Likely harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Expected to be corrosive and cause severe skin burns.[1][3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye damage.[2][3]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

While specific experimental protocols for 4,5-Difluoro-2-methoxybenzylamine are not published, general procedures for handling substituted benzylamines in a research setting can be adapted.

General Protocol for Small-Scale Reaction Setup:

-

Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

-

Inert Atmosphere: If the reaction is air or moisture-sensitive, flush the apparatus with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Add solvents and other reagents to the reaction vessel first. 4,5-Difluoro-2-methoxybenzylamine should be added slowly and carefully, preferably via a syringe if in liquid form, to a cooled solution if the reaction is exothermic.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).

-

Work-up: Upon completion, quench the reaction carefully (e.g., with water or a buffered solution) while maintaining a safe temperature.

-

Extraction and Purification: Perform extraction with appropriate organic solvents. The organic layers should be washed, dried, and concentrated. Purify the product using a suitable method such as column chromatography, distillation, or recrystallization.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in labeled, sealed containers for disposal by the institution's environmental health and safety department.

This guide is intended to provide a summary of the best available safety information. It is not a substitute for a formal risk assessment. Always consult the most current safety data sheets for all chemicals used and follow all institutional safety protocols.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. biosynth.com [biosynth.com]

- 3. fishersci.com [fishersci.com]

- 4. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

Retrosynthetic Analysis and Synthetic Strategies for 4,5-Difluoro-2-methoxybenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 4,5-Difluoro-2-methoxybenzylamine, a significant building block in medicinal chemistry and drug development. Two primary synthetic pathways are elucidated, originating from key intermediates: 4,5-Difluoro-2-methoxybenzonitrile and 4,5-Difluoro-2-methoxybenzaldehyde. This document details the proposed synthetic transformations, providing adaptable experimental protocols and summarizing relevant quantitative data to aid in the practical synthesis of the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis of 4,5-Difluoro-2-methoxybenzylamine reveals two convergent and logical pathways. The primary disconnection of the target molecule focuses on the formation of the benzylic amine. This can be achieved through the reduction of a nitrile group or the reductive amination of an aldehyde. These two approaches define the main synthetic strategies and identify 4,5-Difluoro-2-methoxybenzonitrile and 4,5-Difluoro-2-methoxybenzaldehyde as the key strategic intermediates.

Further disconnection of these intermediates leads to commercially available starting materials. The synthesis of 4,5-Difluoro-2-methoxybenzonitrile can be envisioned from 3,4-difluoroaniline through a Sandmeyer reaction. The preparation of 4,5-Difluoro-2-methoxybenzaldehyde can be approached from 3,4-difluorophenol via methylation followed by formylation.

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzylamine: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-Difluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research. The document outlines the key starting materials, intermediate compounds, and detailed experimental protocols for the synthesis of this target molecule.

Introduction

4,5-Difluoro-2-methoxybenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry due to the unique properties conferred by its substituents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and aminomethyl groups provide sites for further functionalization. This guide explores the primary synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparation.

Retrosynthetic Analysis and Key Starting Materials

A retrosynthetic analysis of 4,5-Difluoro-2-methoxybenzylamine reveals two primary synthetic disconnections, pointing to two key intermediates: 4,5-difluoro-2-methoxybenzaldehyde and 4,5-difluoro-2-methoxybenzonitrile . These intermediates can be synthesized from a common, commercially available starting material, 3,4-difluoroanisole .

Therefore, the key starting materials for the synthesis of 4,5-Difluoro-2-methoxybenzylamine are:

-

3,4-Difluoroanisole

-

n-Butyllithium (n-BuLi)

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide (DMAc) or other cyanating agents

-